N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide
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Overview
Description
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide is a synthetic organic compound that features a cyano group, an oxane ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the oxane ring: Starting from a suitable diol, the oxane ring can be formed through cyclization reactions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Attachment of the indole moiety: The indole group can be attached through coupling reactions, such as Suzuki or Heck coupling.
Formation of the propanamide linkage: The final step involves the formation of the amide bond, which can be achieved through amidation reactions using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cyanide ions for nucleophilic substitution, halogens for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Influencing cellular pathways: Altering signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-3-(1H-indol-1-yl)propanamide
- N-(4-cyanooxan-4-yl)-3-(1H-pyrrol-1-yl)propanamide
- N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)butanamide
Uniqueness
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide is unique due to the specific combination of functional groups and the structural framework it possesses. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-indol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-13-17(7-11-22-12-8-17)19-16(21)6-10-20-9-5-14-3-1-2-4-15(14)20/h1-5,9H,6-8,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAFLEQOYBEUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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